

# Application Note and Protocol: Standard Laboratory Synthesis of Methyl 3-Hydroxybenzoate

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Compound of Interest		
Compound Name:	Methyl 3-Hydroxybenzoate	
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#### Introduction

Methyl 3-hydroxybenzoate is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its bifunctional nature, containing both a phenolic hydroxyl group and a methyl ester, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of methyl 3-hydroxybenzoate via the Fischer-Speier esterification of 3-hydroxybenzoic acid with methanol, utilizing an acid catalyst. The Fischer esterification is a common and effective method for this transformation.[1]

# Reaction Scheme Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **methyl 3-hydroxybenzoate** from 3-hydroxybenzoic acid.



Parameter	Value	Reference(s)
Reactants		
3-Hydroxybenzoic Acid	10 g (72.5 mmol)	[3]
Methanol	100 mL	[3]
Catalyst (Conc. HCl)	Catalytic amount	[3]
Reaction Conditions		
Temperature	Reflux	[2][3]
Reaction Time	24 hours	[3]
Product Information		
Product Name	Methyl 3-Hydroxybenzoate	
Yield	6.74 g (61%)	[3]
Appearance	White solid	[3]
Melting Point	71-73 °C	[3]
Purification		
Method	Recrystallization from benzene/cyclohexane	[3]

# **Experimental Protocol**

This protocol details the Fischer-Speier esterification of 3-hydroxybenzoic acid to synthesize **methyl 3-hydroxybenzoate**.

#### Materials:

- 3-hydroxybenzoic acid
- Methanol (reagent grade)
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO<sub>4</sub>)



- · Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Benzene
- Cyclohexane
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- · Heating mantle
- Magnetic stirrer and stir bar
- Rotary evaporator
- Filtration apparatus

# Procedure:

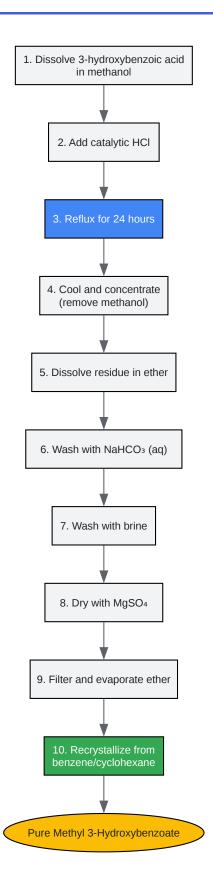
- Reaction Setup: In a round-bottom flask, dissolve 10 g (72.5 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.[3]
- Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.[3]
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]



- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[2][3]
- Extraction: Dissolve the solid residue in 200 mL of diethyl ether and transfer it to a separatory funnel.[3]
- Washing:
  - Wash the organic layer with 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
  - Subsequently, wash the organic layer with 100 mL of brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.[3]
- Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a slightly yellow solid.[3]
- Purification: Purify the crude methyl 3-hydroxybenzoate by recrystallization from a benzene/cyclohexane mixture to obtain a white solid.[3]
- Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR.

# **Experimental Workflow**





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Caption: Workflow for the synthesis of Methyl 3-Hydroxybenzoate.



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# References

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